![molecular formula C9H7F2NO5 B1461253 Methyl 4-(difluoromethoxy)-3-nitrobenzoate CAS No. 1154278-25-7](/img/structure/B1461253.png)
Methyl 4-(difluoromethoxy)-3-nitrobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific details about the molecular structure of “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not available in the searched resources .Scientific Research Applications
Solubility and Thermodynamic Properties
Research into the solubility and thermodynamic properties of nitrobenzoic acid derivatives, such as 3-methyl-4-nitrobenzoic acid, offers valuable data for optimizing purification processes and understanding solute-solvent interactions. Studies demonstrate the solubility of these compounds in various organic solvents, providing essential data for chemical processing and synthesis (Wu et al., 2016; He et al., 2018). These findings are instrumental in chemical engineering and formulation design.
Synthesis and Chemical Reactions
The synthesis of nitrobenzoic acid derivatives, including methods for creating esters and analyzing their properties, reflects the compound's versatility in organic synthesis. For instance, the Fischer esterification reaction to synthesize 4-amino-3-nitrobenzoic acid methyl ester showcases a practical application in organic chemistry education and research (Kam et al., 2020). Moreover, the study of non-covalent interactions in crystals of related compounds offers insights into the structural basis for material properties, crucial for developing new materials and pharmaceuticals (Fu et al., 2012).
Optical and Physical Characterization
Investigations into the optical and physical properties of nitrobenzoic acid derivatives, such as the study of 4-methyl-3-nitrobenzoic acid for nonlinear optical material applications, underscore the potential for these compounds in advanced material science (Bharathi et al., 2016). These studies contribute to the development of materials with specific optical properties, useful in electronics and photonics.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-(difluoromethoxy)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8(13)5-2-3-7(17-9(10)11)6(4-5)12(14)15/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAKPCUKFZCCBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(difluoromethoxy)-3-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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